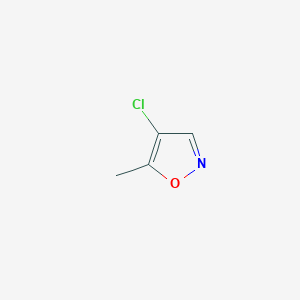
4-Chloro-5-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1,2-oxazole with suitable reagents under controlled conditions. Another approach involves the use of aromatic aldehydes and nitroacetic esters to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave irradiation to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions: 4-Chloro-5-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Cycloaddition Reactions: The compound can participate in (3+2) cycloaddition reactions with alkynes and nitrile oxides to form new heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Cycloaddition: Catalysts like copper(I) or ruthenium(II) are employed, along with appropriate solvents and temperature control.
Major Products:
- Substitution reactions yield various substituted isoxazoles.
- Cycloaddition reactions produce complex heterocyclic compounds with potential biological activity .
科学的研究の応用
4-Chloro-5-methylisoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with anticancer, antibacterial, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Chloro-5-methylisoxazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to anticancer activity by promoting the acetylation of histone proteins and altering gene expression .
類似化合物との比較
5-Methylisoxazole: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chloro-3-methylisoxazole: Similar structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: 4-Chloro-5-methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
7064-36-0 |
|---|---|
分子式 |
C4H4ClNO |
分子量 |
117.53 g/mol |
IUPAC名 |
4-chloro-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C4H4ClNO/c1-3-4(5)2-6-7-3/h2H,1H3 |
InChIキー |
TWNJKMLIBYBDLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


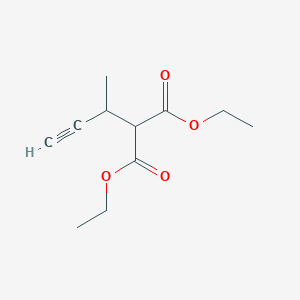
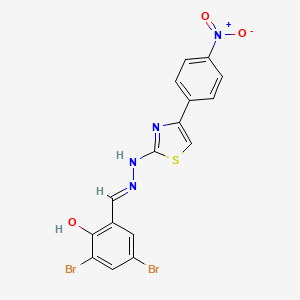
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
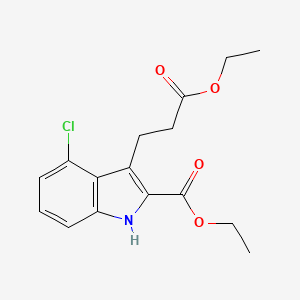
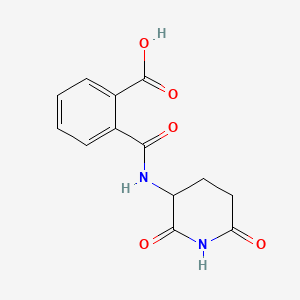
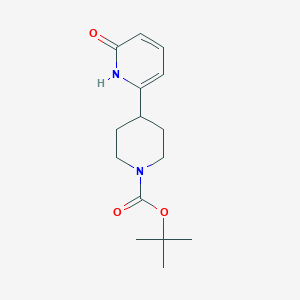
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

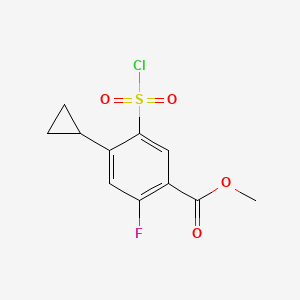

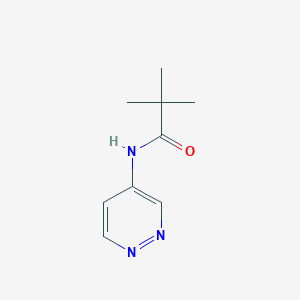
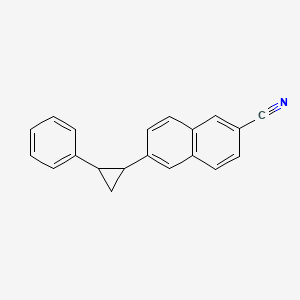
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
